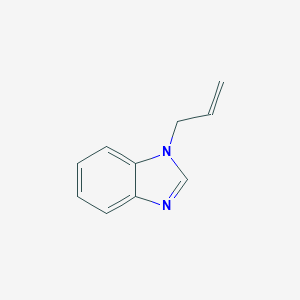
1-Allylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
1.1 Rhodium-Catalyzed Reactions
1-Allylbenzimidazole has been utilized as a strategic surrogate in rhodium-catalyzed reactions, particularly in the stereoselective propenylation of aryl C(sp²)–H bonds. This process involves a tandem mechanism where C–H allylation is followed by alkene isomerization, yielding highly stereoselective trans-propenylated products. The reaction showcases the potential of this compound to act as an allylamine congener, facilitating complex molecular transformations efficiently .
Case Study: Mechanistic Insights
- Detailed mechanistic studies have characterized rhodacycle intermediates, providing insights into the reaction pathways and enhancing our understanding of C–H activation processes .
1.2 Nickel-Catalyzed Difunctionalization
In another significant application, this compound has been incorporated into nickel-catalyzed difunctionalization reactions. This method allows for the rapid construction of molecular complexity from simple building blocks, demonstrating an unprecedented regioselectivity in the dicarbofunctionalization of alkenes when paired with organoboronic acids and halides .
Table 1: Summary of Catalytic Applications
| Catalyst Type | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Rhodium | C(sp²)–H propenylation | Trans-propenylated products | |
| Nickel | Dicarbofunctionalization | Versatile difunctionalized compounds |
Medicinal Chemistry Applications
2.1 Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural features of the benzimidazole core contribute to its interaction with biological targets, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- A study demonstrated that specific derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.
Synthetic Utility
3.1 Synthesis of Indoles
This compound serves as a key synthon in the synthesis of indoles via C–N bond formation. This application is particularly notable due to the efficiency and selectivity achieved in the synthesis process .
Table 2: Summary of Synthetic Applications
Propriétés
Numéro CAS |
19018-22-5 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |
Clé InChI |
PVNRLJJDLALBGG-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=CC=CC=C21 |
SMILES canonique |
C=CCN1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















